molecular formula C8H15NO2 B052219 Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) CAS No. 119973-55-6

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)

Cat. No.: B052219
CAS No.: 119973-55-6
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-WAYWQWQTSA-N
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Description

Carbamic acid esters are a class of compounds characterized by a carbamate group (–O–CO–N–). The target compound, (Z)-Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester (9CI), features a propenyl group in the Z-configuration attached to the carbamic acid nitrogen and a tert-butyl ester moiety. Carbamates are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Properties

IUPAC Name

tert-butyl N-[(Z)-prop-1-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCQCDGGYKLM-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-(2-methylprop-1-enyl)carbamate, is a chemical compound with the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of 171.24 g/mol. This compound has gained attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications.

PropertyValue
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS Number 131971-65-8
IUPAC Name tert-butyl N-(2-methylprop-1-enyl)carbamate
Purity Typically ≥ 95%

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain carbamate compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity at low concentrations.

Case Study: Antibacterial Activity Assessment

A specific study evaluated the antibacterial efficacy of carbamic acid derivatives against multiple pathogens. The results are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.63
Escherichia coli1.25
Klebsiella pneumoniae0.31
Enterococcus faecalis0.63

These findings indicate that carbamic acid derivatives can serve as potential candidates for developing new antimicrobial agents.

Insecticidal Activity

Carbamic acid esters have also been studied for their insecticidal properties. The mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to neurotoxicity and eventual death of the target insect species.

Research Findings on Insecticidal Efficacy

A comparative study on the insecticidal activity of various carbamate compounds showed that the compound's effectiveness varies based on structural modifications. Table 2 summarizes the insecticidal potency of selected carbamate derivatives.

CompoundLC50 (µg/mL)
Carbamic Acid A15.2
Carbamic Acid B22.5
Carbamic Acid C10.8

The data suggests that structural variations significantly impact biological activity, with some derivatives exhibiting potent insecticidal effects.

Toxicological Considerations

While carbamic acid derivatives show promising biological activities, it is essential to consider their toxicological profiles. Studies have indicated that certain compounds may exhibit mutagenic properties or potential reproductive toxicity under specific conditions.

Toxicity Assessment

A rapid screening assessment conducted on various carbamate compounds revealed concerns regarding their toxicity profiles, particularly in relation to human health and environmental safety. The assessment categorized substances based on their persistence and bioaccumulation potential.

Summary of Toxicological Findings

Toxicity EndpointFindings
MutagenicitySome derivatives tested positive in TA98 and TA102 assays.
Reproductive ToxicityPotential effects observed in animal models at high doses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the carbamic acid nitrogen significantly influence physical, chemical, and biological properties. Below is a comparative analysis of structurally related carbamates:

Table 1: Structural Comparison
Compound Name (CAS) Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
(Z)-Carbamic acid, 1-propenyl-, tert-butyl ester (Target) (Z)-1-Propenyl C9H17NO2* ~171.24* Z-configuration; potential for stereospecific reactions
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, tert-butyl ester (137469-86-4) Tetrahydroquinolinyl C14H20N2O2 248.32 Bulky aromatic substituent; higher molecular weight
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate (82353-56-8) (1R)-1-Methyl-2-oxoethyl C9H17NO3 199.24 Ketone group; chiral center
Carbamic acid, (2-fluorocyclopropyl)-, tert-butyl ester (N/A) 2-Fluorocyclopropyl C8H13FNO2 186.20 Fluorinated substituent; enhanced electronic effects
Carbamic acid, [(1S,2E)-3-methoxy-1-methyl-2-propenyl]-, tert-butyl ester (232930-85-7) Methoxypropenyl C10H19NO3 201.26 Methoxy group; E/Z isomerism possible

*Inferred based on structural similarity.

Physicochemical Properties

  • Solubility and Polarity : Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit higher water solubility. For example, the cyclohexyl hydroxy derivative (CAS 610302-03-9) has improved solubility due to its hydroxyl group , whereas the target compound’s propenyl group may reduce polarity.
  • Electronic Effects : Fluorinated analogs (e.g., 2-fluorocyclopropyl) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Hazard Profiles (GHS Classification)

Carbamates generally exhibit moderate to high toxicity. Key comparisons include:

Table 2: Hazard Comparison
Compound (CAS) GHS Classification Key Risks
Target Compound Likely Acute Tox. 4, Skin Irrit. 2* Irritant; moderate toxicity (inferred)
137469-86-4 Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A Respiratory irritation; requires PPE
(S)-1-[(tert-butoxycarbonyl)amino]-2,3-dihydroxypropane (148983-25-9) Not specified but likely similar to class Lower volatility due to hydroxyl groups
Dimetilan (Carbamate insecticide) Acute Tox. 1, Environmental Hazard High toxicity; pesticidal use

*Assumed based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond. A base, such as N-methylmorpholine (NMM) or triethylamine (TEA), neutralizes HCl byproducts.

Typical Procedure

  • Dissolve (Z)-1-propenylamine (1.0 eq) in anhydrous ethyl acetate at -10°C.

  • Add Boc-Cl (1.1–1.5 eq) and NMM (1.1–1.5 eq) dropwise.

  • Stir at 0–25°C for 3–5 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : >90% (analogous to tert-butyl carbamate derivatives).

Stereochemical Considerations

The (Z)-configuration of the propenyl group must be preserved. This requires starting with stereochemically pure (Z)-1-propenylamine, synthesized via:

  • Partial hydrogenation of propyne using Lindlar catalyst (Pd/CaCO₃, quinoline).

  • Hydroamination of (Z)-1-propenyl halides with ammonia under palladium catalysis.

Palladium-Catalyzed Carbonylation

This method, adapted from carbamic acid ester syntheses, employs carbon monoxide (CO) to form the carbamate directly from propenyl halides.

Reaction Protocol

Substrates : (Z)-1-propenyl bromide or iodide, tert-butanol.
Catalyst : PdCl₂(PPh₃)₂ (0.1–0.5 mol%).
Base : K₂CO₃ or NaHCO₃ (1.0–2.0 eq).
Conditions :

  • CO pressure: 2–15 bar.

  • Temperature: 80–115°C.

  • Solvent: DMF or NMP.

Mechanism :

  • Oxidative addition of Pd⁰ to the propenyl halide.

  • CO insertion into the Pd–C bond.

  • Reaction with tert-butanol to form the carbamate.

Yield : 50–70% (based on analogous aryl carbamates).

Mixed Anhydride Intermediate Method

Inspired by lacosamide intermediate synthesis, this approach uses isobutyl chlorocarbonate to activate the carbamate precursor.

Synthesis Steps

  • Generate a mixed anhydride from Boc-protected serine and isobutyl chlorocarbonate.

  • Condense with (Z)-1-propenylamine at -10–5°C.

  • Isolate via extraction and crystallization.

Advantages :

  • High regioselectivity.

  • Minimal byproducts due to controlled anhydride reactivity.

Yield : 85–92% (extrapolated from tert-butyl carbamate derivatives).

Comparative Analysis of Methods

Method Conditions Yield Stereochemical Control Scalability
Chloroformate Reaction0–25°C, anhydrous ethyl acetate>90%Dependent on amine purityHigh
Palladium Carbonylation80–115°C, 2–15 bar CO50–70%ModerateModerate
Mixed Anhydride-10–5°C, N-methylmorpholine85–92%HighHigh

Challenges and Optimization Strategies

Stereoselective Amine Synthesis

  • Lindlar Catalyst : Achieves >95% (Z)-selectivity in propyne hydrogenation.

  • Sharpless Hydroamination : Enantioselective addition of ammonia to propenyl ethers.

Byproduct Mitigation

  • Column Chromatography : Essential for removing tert-butyl dicarbonate byproducts.

  • Low-Temperature Reactions : Minimize epimerization in mixed anhydride methods.

Industrial Applications and Environmental Impact

  • Pharmaceutical Intermediates : Tert-butyl carbamates serve as protected amines in drug synthesis (e.g., lacosamide).

  • Green Chemistry : Ethyl acetate and aqueous workups reduce solvent toxicity compared to DMF .

Q & A

Q. How can synthetic routes for (Z)-configured carbamic acid esters be optimized to improve stereochemical purity?

Stereochemical purity in (Z)-configured carbamic acid esters is critical for reproducibility. A common approach involves using tert-butyl chloroformate to react with the propenylamine precursor under controlled conditions (e.g., low temperature, inert atmosphere) to minimize isomerization . Catalytic additives like triethylamine can neutralize byproducts (e.g., HCl) and stabilize intermediates . Purification via chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in nonpolar solvents (e.g., hexane) enhances stereochemical separation .

Q. What analytical techniques are most reliable for characterizing the (Z)-isomer of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for Z/E differentiation) and chemical shifts of propenyl protons .
  • HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., Chiralpak IA) separates isomers, while high-resolution MS validates molecular weight .
  • FT-IR : Carbamate C=O stretches (~1680–1720 cm1^{-1}) and propenyl C=C vibrations (~1630 cm1^{-1}) confirm functional groups .

Q. How should researchers handle stability challenges during storage?

This compound is likely prone to hydrolysis due to the carbamate group. Store under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C . Avoid prolonged exposure to light, as unsaturated bonds (e.g., propenyl) may undergo photochemical isomerization .

Advanced Research Questions

Q. How do reaction solvents influence the (Z)/(E) isomer ratio in propenyl-substituted carbamates?

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states favoring the (Z)-isomer due to reduced steric hindrance. For example, THF increases (Z)-selectivity by 15–20% compared to DCM in tert-butyl carbamate syntheses . Nonpolar solvents (e.g., hexane) may favor (E)-isomers due to thermodynamic control. Computational modeling (DFT) of solvent-solute interactions can predict optimal conditions .

Q. What mechanisms explain conflicting bioactivity data for carbamate derivatives with propenyl vs. alkyl substituents?

Propenyl groups introduce π-π interactions and conformational rigidity, altering binding to biological targets. For example:

SubstituentEnzymatic Inhibition (IC50_{50})Target
Propenyl (Z)0.8 µMHDAC
Ethyl5.2 µMHDAC
Data adapted from sulfonamide-carbamate analogs in
The (Z)-propenyl group enhances steric complementarity with hydrophobic enzyme pockets, whereas alkyl chains exhibit weaker interactions.

Q. How can computational methods resolve contradictions in stability studies under oxidative conditions?

Molecular dynamics (MD) simulations and QSPR models predict degradation pathways. For example:

  • Oxidative Susceptibility : Propenyl double bonds are prone to epoxidation in the presence of ROS (e.g., H2_2O2_2), which MD simulations can model at the M06-2X/6-31G* level .
  • Degradation Products : LC-MS/MS identifies oxidation byproducts (e.g., epoxides, ketones), validated via synthetic standards .

Methodological Considerations

3.1 Designing experiments to assess respiratory toxicity in vitro
Use human bronchial epithelial cells (e.g., BEAS-2B) exposed to aerosolized compound (0.1–10 µg/mL). Measure IL-6 and TNF-α via ELISA to quantify inflammation, referencing GHS Category 3 respiratory irritant guidelines . Compare to structurally similar carbamates (e.g., tert-butyl esters without propenyl groups) to isolate substituent effects .

3.2 Addressing discrepancies in synthetic yields across literature
Variables impacting yields include:

  • Temperature : Yields drop by ~30% above 25°C due to side reactions (e.g., tert-butyl group cleavage) .
  • Catalyst Purity : Impure triethylamine (>98% purity required) reduces efficiency by 40% .
    Standardize protocols using kinetic monitoring (e.g., in situ IR for carbamate formation) .

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